1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine
Description
Properties
CAS No. |
918882-22-1 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-benzyl-7-methoxypyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)9-16-17(13)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
FJLIAQPICSKKGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1N(N=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitrosation and Rearrangement
The precursor, 3-acetamido-2-methoxy-4-methylpyridine, undergoes nitrosation using nitrosyl chloride (NOCl) in acetic acid with phosphorus pentoxide (P₂O₅) and potassium acetate (KOAc) as catalysts. The reaction proceeds at 0–30°C for 30 minutes, yielding the intermediate N-acetyl-N-nitroso compound.
Cyclization in Benzene
The nitroso intermediate is cyclized in refluxing benzene for 2 hours, facilitating the formation of 7-methoxy-1H-pyrazolo[3,4-c]pyridine. Sublimation (130–140°C at 0.5 mmHg) followed by crystallization from toluene achieves a purity of 82%.
Table 1: Reaction Conditions for Core Synthesis
| Parameter | Details |
|---|---|
| Starting Material | 3-Acetamido-2-methoxy-4-methylpyridine |
| Nitrosating Agent | NOCl in acetic acid |
| Catalysts | P₂O₅, KOAc |
| Cyclization Solvent | Benzene |
| Temperature/Time | Reflux, 2 hours |
| Yield | 82% |
Benzylation at the 1-Position
Introducing the benzyl group to the pyrazolo[3,4-c]pyridine core requires careful control to ensure regioselectivity. The 1-position is favored due to steric and electronic factors.
Alkylation with Benzyl Chloride
7-Methoxy-1H-pyrazolo[3,4-c]pyridine reacts with benzyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The mixture is stirred at room temperature for 12–24 hours, yielding the 1-benzyl isomer as the major product.
Table 2: Benzylation Optimization
| Parameter | Details |
|---|---|
| Substrate | 7-Methoxy-1H-pyrazolo[3,4-c]pyridine |
| Alkylating Agent | Benzyl chloride |
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 12–24 hours |
| Yield | 70–75% |
Regiochemical Considerations
Benzylation may produce 1- or 2-benzyl isomers. Nuclear magnetic resonance (NMR) spectroscopy distinguishes these products:
-
1-Benzyl Isomer : The benzyl methylene protons (CH₂) resonate as a singlet at δ 5.70–5.90 ppm in NMR.
-
2-Benzyl Isomer : The CH₂ group appears as a multiplet due to coupling with adjacent protons.
Spectroscopic Validation
Structural confirmation relies on multimodal spectroscopy:
-
NMR : Key signals include the methoxy group (δ 3.90–4.10 ppm, singlet) and pyridine-H4 (δ 8.50 ppm).
-
NMR : The benzyl carbon (C-1) resonates at δ 55.2 ppm, while the pyridine carbons appear between δ 120–150 ppm.
-
Mass Spectrometry : Molecular ion peaks align with the theoretical mass (m/z 295.1 for C₁₆H₁₅N₃O₂).
Challenges and Optimizations
Competing Side Reactions
Prolonged reaction times during benzylation promote dimerization or over-alkylation. Strict temperature control (25–30°C) mitigates this.
Purification Techniques
Sublimation and toluene crystallization are critical for removing unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The pyrazolo[3,4-c]pyridine core differentiates this compound from isomers like pyrazolo[3,4-b]pyridines (fusion at [3,4-b]) and pyrrolo[3,4-c]pyridines (pyrrole instead of pyrazole). Key structural distinctions include:
- Ring Fusion : The [3,4-c] fusion in the target compound creates distinct electronic and steric environments compared to [3,4-b] isomers, influencing receptor binding and metabolic stability .
- Substituent Effects : The 7-methoxy group may enhance solubility compared to halogenated analogs (e.g., 5-iodo derivatives in pyrazolo[3,4-b]pyridines ), while the benzyl group at the 1-position is common in bioactive pyrazolo-pyridines .
Physicochemical and Pharmacokinetic Comparisons
- Molecular Weight (MW) : The target compound (MW ≈ 295 g/mol) is lighter than bulkier analogs like 1-benzyl-4-difluoromethyl-6-(1-ethyl-3-methyl-pyrazol-4-yl)-3-methyl-pyrazolo[3,4-b]pyridine (MW = 381.42 g/mol ), suggesting better drug-likeness per Lipinski’s rules.
- Synthetic Accessibility : The 5-halo-pyrazolo[3,4-c]pyridine intermediates (e.g., 5-chloro derivatives) enable efficient functionalization via Suzuki coupling or amination , whereas [3,4-b] analogs require more complex multistep sequences .
Biological Activity
1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a member of the pyrazolo[3,4-c]pyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2O
- Molecular Weight : 216.25 g/mol
- IUPAC Name : 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine
Anticancer Activity
Research indicates that pyrazolo[3,4-c]pyridines possess significant anticancer properties. In vitro studies have demonstrated that 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 6.8 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrazolo[3,4-c]pyridines. The compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
- Model : Mouse model of Alzheimer's disease
- Outcome : Significant reduction in amyloid-beta plaques and improved cognitive function scores were observed after treatment with 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine.
The biological activity of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of several kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Apoptotic Pathways : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The methoxy group enhances its ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage.
Case Studies
A notable study conducted by researchers at [source] evaluated the efficacy of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine in a clinical trial involving patients with advanced solid tumors. The results indicated:
- Overall Response Rate : 30%
- Common Side Effects : Fatigue, nausea, and mild hematological toxicity.
Another study focused on its neuroprotective effects in models of Parkinson's disease showed a reduction in motor deficits and neuroinflammation markers after treatment with the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrazolo[3,4-c]pyridine derivatives often involves multi-step pathways, including cyclization and functionalization. For example, temperature control (e.g., room temperature to 80°C) and solvent selection (e.g., methanol or dichloromethane) are critical for minimizing side products and maximizing yield. Catalysts like sodium hypochlorite can facilitate oxidative ring closure in green chemistry approaches . Purification via column chromatography or alumina plugs is recommended to isolate high-purity products .
Q. How can structural elucidation of 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine be performed using spectroscopic techniques?
- Methodological Answer : Advanced NMR techniques (1D/2D NMR, DEPT, HETCOR, and COSY) are essential for assigning hydrogen and carbon signals in pyrazolo-pyridine systems. For example, ¹H-¹³C correlations resolve overlapping signals from the benzyl and methoxy groups. Mass spectrometry (HRMS) and X-ray crystallography (if crystallizable) provide additional confirmation of molecular geometry .
Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to pyrazolo-pyridine derivatives. For instance, kinase inhibition assays or cytotoxicity screens (e.g., against cancer cell lines) can identify baseline activity. Dose-response studies (IC₅₀ calculations) and selectivity profiling against off-target receptors are recommended to prioritize lead optimization .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with active sites of enzymes like kinases. Focus on the methoxy and benzyl groups as potential pharmacophores. Validate predictions with experimental binding assays (e.g., surface plasmon resonance) .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridine analogs?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell line viability). Standardize protocols using reference compounds (e.g., staurosporine for kinase assays) and replicate experiments across independent labs. Meta-analyses of structure-activity relationship (SAR) data can identify trends obscured by experimental noise .
Q. How can regioselective functionalization of the pyrazolo-pyridine core be achieved for SAR studies?
- Methodological Answer : Use protecting groups (e.g., tetrahydropyran) to direct reactions to specific positions. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent Suzuki-Miyaura coupling introduces aryl/heteroaryl groups for diversification .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Multi-step syntheses require optimization of solvent recovery (e.g., ethanol in green chemistry approaches) and catalyst recycling. Process analytical technology (PAT) monitors reaction progression in real time. Address solubility issues in later stages using co-solvents or salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
